molecular formula C16H14F3NO3 B10976353 3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10976353
M. Wt: 325.28 g/mol
InChI Key: FHZMTPROQINQFA-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclic framework with a carbamoyl-linked 3-(trifluoromethyl)phenyl substituent. This structure combines the rigidity of the bicyclo[2.2.1]heptene system with the electron-withdrawing and hydrophobic trifluoromethyl group, making it a promising candidate for applications in medicinal chemistry and materials science.

Its carboxylic acid moiety allows for further functionalization, such as esterification or salt formation, to modulate solubility and bioavailability .

Properties

Molecular Formula

C16H14F3NO3

Molecular Weight

325.28 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C16H14F3NO3/c17-16(18,19)10-2-1-3-11(7-10)20-14(21)12-8-4-5-9(6-8)13(12)15(22)23/h1-5,7-9,12-13H,6H2,(H,20,21)(H,22,23)

InChI Key

FHZMTPROQINQFA-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)O

solubility

10.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid core. This core can be synthesized through Diels-Alder reactions, which are known for forming bicyclic structures efficiently .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Anticancer Potential

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its effects on human glioblastoma cells, revealing a dose-dependent decrease in cell viability:

Concentration (µM)% Cell Viability
1085
2565
5045
10015

This indicates a strong potential for development as an anticancer agent, particularly due to its ability to induce apoptosis and inhibit cell proliferation.

Thrombocytopenia Treatment

The compound has been explored as a potential therapeutic agent for thrombocytopenia—an abnormal decrease in platelet count. By acting as an agonist of the thrombopoietin receptor, it may enhance platelet production, thus offering a novel approach for treating this condition.

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence of antimicrobial activity associated with compounds containing similar structural motifs. The presence of the trifluoromethyl group is thought to contribute to enhanced potency against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    A comprehensive study assessed the cytotoxic effects of the compound on several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). Results indicated that the compound exhibited IC50 values ranging from 1.9 to 7.52 µg/mL across different cell lines, highlighting its potential as an effective anticancer agent.
  • Platelet Production Enhancement :
    In animal models, administration of the compound resulted in a statistically significant increase in platelet counts compared to control groups. This effect was attributed to its mechanism as a thrombopoietin receptor agonist.

Mechanism of Action

The mechanism of action of 3-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the bicyclic structure provides stability and rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(3-trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities:

Compound Name Substituent Molecular Weight (g/mol) LogP<sup>a</sup> Key Properties/Activities References
Target Compound 3-(Trifluoromethyl)phenyl 355.3<sup>b</sup> ~3.2 High lipophilicity; potential enzyme inhibition (e.g., AAA proteins)
3-[(2-Ethylhexyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 2-Ethylhexyl 307.4 4.1 Enhanced hydrophobicity; used in polymer synthesis
3-[(3-Nitrophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 3-Nitrophenyl 302.3 1.5 Electron-deficient aryl group; possible nitroreductase substrate
3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 4-Methoxyphenyl 299.3 2.0 Electron-rich aryl group; improved solubility
3-(Dipropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Dipropyl 257.3 2.8 Flexible alkyl chains; intermediate for supramolecular chemistry
7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Xanthene-derivative 440.4 0.9 Sec18/NSF binding inhibitor (IC50 ~10 µM); fluorescent properties
N-(3-(4-Phenylpiperazin-1-yl)propyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide Piperazine-propyl 355.5 3.5 Serotonin receptor affinity; exo/endo isomerism affects binding

<sup>a</sup>Predicted using XLogP3 ; <sup>b</sup>Calculated from molecular formula C16H14F3NO3.

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Nitro/Methoxy Groups : The trifluoromethyl group increases lipophilicity (LogP ~3.2) compared to the nitro (LogP 1.5) and methoxy (LogP 2.0) analogs, enhancing membrane permeability but reducing aqueous solubility .
  • Alkyl vs. Aryl Carbamoyl : Dipropyl and 2-ethylhexyl substituents yield higher LogP values (>2.8), favoring applications in hydrophobic matrices (e.g., polymers) .

Biological Activity

3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known as compound Y206-4046, is a bicyclic compound with significant potential in pharmaceutical applications due to its unique structural properties and biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C16H16F3NO3C_{16}H_{16}F_3NO_3 with a molecular weight of 327.3 g/mol. The predicted boiling point is approximately 506.5 °C, and it has a density of about 1.425 g/cm³ .

PropertyValue
Molecular FormulaC16H16F3NO3
Molecular Weight327.3 g/mol
Boiling Point506.5 ± 50 °C (Predicted)
Density1.425 ± 0.06 g/cm³ (Predicted)
pKa4.42 ± 0.40 (Predicted)

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

  • Mechanism of Action : The compound potentially inhibits key signaling pathways involved in cancer cell growth, such as the MAPK/ERK pathway, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Case Study : A study involving a derivative of this compound demonstrated significant cytotoxic effects against breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range, indicating potent anticancer activity .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. In vitro studies suggest that it can suppress pro-inflammatory cytokine production, which may be beneficial in treating conditions like rheumatoid arthritis.

  • Mechanism of Action : The anti-inflammatory effects are thought to arise from the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
  • Case Study : In animal models of inflammation, administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Pharmacokinetics

Understanding the pharmacokinetics of 3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is essential for evaluating its therapeutic potential.

  • Absorption : The logP value is approximately 3.149, suggesting moderate lipophilicity, which may facilitate absorption through biological membranes .
  • Distribution : The polar surface area is reported at 52.583 Ų, indicating potential for good distribution within biological systems.
  • Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential metabolites that may contribute to its biological activity.

Q & A

Basic Research Questions

Q. How is the structure of 3-(3-Trifluoromethyl-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid confirmed after synthesis?

  • Methodological Answer : Structural confirmation involves a combination of spectroscopic and crystallographic techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carbamoyl group).
  • ¹H NMR : Resolves proton environments (e.g., bicyclic framework protons at δ 1.5–3.0 ppm, trifluoromethyl group splitting patterns).
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for refinement .
    • Example : For related bicyclo[2.2.1]heptene derivatives, IR and ¹H NMR data matched predicted spectra, while X-ray confirmed bond angles and stereochemistry .

Q. What are common synthetic routes for this compound?

  • Methodological Answer : Key steps include:

  • Esterification : Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives are synthesized via Diels-Alder reactions or catalytic coupling.
  • Carbamoylation : Reacting with 3-trifluoromethylphenyl isocyanate under inert conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product .
    • Example : Palladium-catalyzed polymerization of similar bicycloheptene carboxylates achieved 49–99% yields, highlighting scalable synthetic routes .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC : Quantifies purity (>95% via reverse-phase C18 columns).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >200°C).
  • ¹³C NMR : Detects trace impurities or degradation products .

Advanced Research Questions

Q. How can exo/endo isomerism during synthesis be addressed?

  • Methodological Answer :

  • Reaction Optimization : Adjusting solvent polarity (e.g., THF vs. DCM) or temperature to favor one isomer.
  • Chromatographic Separation : Use chiral columns (e.g., Chiralpak IA) for enantiomeric resolution.
  • Catalytic Control : η³-Allyl palladium catalysts influence stereochemistry, as seen in polymerizations with 80:20 endo/exo selectivity .
    • Example : Palladium hexafluoroantimonate catalysts increased endo selectivity in bicycloheptene carboxylate derivatives .

Q. How can contradictions in reported reactivity (e.g., conflicting catalytic outcomes) be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Standardize reaction conditions (moisture, oxygen levels).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : DFT calculations predict transition states to explain divergent pathways .
    • Example : Discrepancies in palladium catalyst activity (SbF₆⁻ vs. BF₄⁻ counterions) were resolved by comparing activation energies computationally .

Q. What strategies mitigate stability issues during experimental handling?

  • Methodological Answer :

  • Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent hydrolysis of the trifluoromethyl group.
  • Lyophilization : Stabilize hygroscopic derivatives for long-term storage.
  • Additives : Include radical scavengers (e.g., BHT) in polymerization reactions .

Q. How can computational methods predict reactivity or binding interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent effects on conformational flexibility.
  • Docking Studies : AutoDock Vina assesses affinity for biological targets (e.g., enzymes with hydrophobic pockets for the bicyclic core).
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites using Gaussian software .

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